5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Overview
Description
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with a wide range of potential applications. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The molecular formula is C10H6F2O2S and the molecular weight is 228.22 g/mol.
Synthesis Analysis
Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, can be synthesized through various methods . One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom, with two fluorine atoms and a carboxylic acid methyl ester group attached.Chemical Reactions Analysis
Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, are involved in various chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Scientific Research Applications
Synthesis and Characterization
- Benzo[b]thiophene derivatives, including the methyl esters of carboxylic acids, have been synthesized and characterized. These compounds were transformed into isomeric benzo[b]thiophenes and further studied for their chemical properties (Campaigne & Abe, 1975).
Photodimerization Studies
- Investigations into the dimerization of benzo[b]thiophen derivatives, including methyl esters, under the influence of ultraviolet light and heat, have been conducted. This research provides insights into the photochemical behavior of these compounds (Davies et al., 1977).
Nitration and Electrophilic Substitution
- The nitration of benzo[b]thiophen-2-carboxylic acid, closely related to the 5,7-difluoro variant, has been studied, revealing insights into electrophilic substitution reactions and the formation of various nitro derivatives (Cooper & Scrowston, 1971).
Ring Closure Reactions
- Research into ring closure reactions involving similar benzo[b]thiophene carboxylic acids has led to the synthesis of various esters and amides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Sauter & Dzerovicz, 1970).
Oxidation and Halogenation
- Studies on the oxidation and halogenation of methyl benzo[b]thiophen-2-carboxylate derivatives have been conducted. These reactions are essential for understanding the chemical reactivity and potential applications of these compounds (Shirley, 1994).
Photovoltaic Applications
- Benzo[b]thiophene derivatives have been explored in polymer photovoltaic devices. The positioning of ester groups in these compounds significantly affects their electronic properties, demonstrating their potential in solar cell technology (Helgesen et al., 2010).
properties
IUPAC Name |
methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKYRXXKVKBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2S1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722227 | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester | |
CAS RN |
550998-57-7 | |
Record name | Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550998-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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